molecular formula C16H12ClNO3 B1668000 Benoxaprofen CAS No. 51234-28-7

Benoxaprofen

Numéro de catalogue: B1668000
Numéro CAS: 51234-28-7
Poids moléculaire: 301.72 g/mol
Clé InChI: MITFXPHMIHQXPI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le bénóxaprofène est un médicament anti-inflammatoire non stéroïdien (AINS) appartenant à la classe de l'acide propionique. Il a été commercialisé sous les noms de marque Opren au Royaume-Uni et en Europe, et Oraflex aux États-Unis d'Amérique. Le composé a la formule chimique C16H12ClNO3 et était principalement utilisé pour traiter des affections telles que la polyarthrite rhumatoïde et l'arthrose .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du bénóxaprofène implique plusieurs étapes. Une méthode courante comprend la réaction de la N-(5-acétyl-2-hydroxyphényl)-4-chlorobenzamide avec une base en présence d'un catalyseur pour produire la 1-(2-(4-chlorophényl)benzo[d]oxazol-5-yl)éthanone. Cet intermédiaire est ensuite transformé en bénóxaprofène .

Méthodes de production industrielle : La production industrielle du bénóxaprofène implique généralement une synthèse à grande échelle utilisant les voies de synthèse mentionnées ci-dessus. Le processus est optimisé pour le rendement et la pureté, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Photodegradation Pathways

Benoxaprofen undergoes UV-induced decarboxylation, primarily through excitation to triplet states. Key findings include:

  • UV Absorption : Strong absorption in the 300–340 nm range (ε = 10,000–15,000 M⁻¹cm⁻¹) due to π→π* transitions in the benzoxazole and chlorophenyl moieties .

  • Decarboxylation Mechanism :

    • Neutral Form (pKa = 3.5) : Excitation to S₁ (301 nm, 95.0 kcal/mol) followed by intersystem crossing (ISC) to T₁ .

    • Deprotonated Form : Dominates at physiological pH; decarboxylates spontaneously from T₁ with a low energy barrier (0.3–2.8 kcal/mol) .

    • Key Bond Rupture : Elongation of the C1–C2 bond (1.523 Å → 1.599 Å in deprotonated form) facilitates CO₂ release .

Table 1: Comparative Decarboxylation Energetics

CompoundDecarboxylation Energy (kcal/mol)State
This compound0.3–2.8Triplet (T₁)
Ketoprofen0.5–3.1Triplet (T₁)
Ibuprofen1.2–4.0Singlet (S₁)

Phototoxicity and Radical Propagation

Photodegradation generates reactive intermediates that trigger oxidative damage:

  • Reactive Oxygen Species (ROS) :

    • Singlet oxygen (¹O₂) and superoxide (O₂⁻- ) form via Type I/II reactions under UV exposure .

    • Lipid peroxidation is initiated by peroxyl radicals (- BOO), propagating via:

       B+O2 BOO(ΔG=20.8textkcalmol)[2]\text{ B}+\text{O}_2\rightarrow \text{ BOO}\quad (\Delta G=-20.8\\text{kcal mol})[2]
  • DNA Damage :

    • Irradiation at 300 nm increases DNA single-strand breaks by 3× in deaerated solutions .

Table 2: Phototoxic Reactions

Reaction TypeProductsBiological Impact
Type I (Radical)- OH, - O₂⁻, Lipid radicalsMembrane peroxidation
Type II (¹O₂)Singlet oxygenProtein/DNA oxidation

Metabolic Reactions

Hepatic metabolism contributes to toxicity through reactive glucuronides:

  • Glucuronidation :

    • Forms acyl glucuronides (BNX-G) via UGT enzymes .

    • BNX-G exhibits higher covalent binding to proteins (BNX > FLX > Ibuprofen) .

  • Adduct Formation :

    • BNX-G reacts with nucleophilic residues (e.g., lysine) in albumin, causing hepatotoxicity .

Table 3: Glucuronide Reactivity

CompoundGlucuronide Half-life (h)Covalent Binding (nmol/mg protein)
This compound0.5–1.212.4 ± 1.8
Flunoxaprofen1.8–2.58.1 ± 1.2
Ibuprofen4.0–6.02.3 ± 0.7

Termination of Radical Pathways

Radical chain reactions cease via:

  • Antioxidants : Vitamin E quenches peroxyl radicals .

  • Dimerization : Radical-radical coupling (e.g., - B + - B → B–B) .

Applications De Recherche Scientifique

Pharmacological Profile

Benoxaprofen exhibits several pharmacological actions:

  • Analgesic Activity : Effective in reducing pain associated with inflammation.
  • Anti-inflammatory Action : Demonstrated efficacy in animal models of inflammation, such as carrageenan-induced edema and adjuvant arthritis.
  • Antipyretic Properties : Greater than those of aspirin and paracetamol in pyrexia tests .

Rheumatoid Arthritis

This compound has been evaluated in clinical trials for its effectiveness in managing rheumatoid arthritis. A double-blind crossover trial showed significant improvement in symptoms, with patients reporting better pain control compared to placebo .

Psoriasis Treatment

A randomized clinical study involving 40 patients with psoriasis vulgaris found that this compound therapy resulted in excellent treatment outcomes for about 75% of participants. In contrast, the placebo group showed minimal improvement. However, side effects such as photosensitivity were reported, leading to withdrawal in some cases .

Osteoarthritis

This compound has also been used in the management of osteoarthritis. Clinical trials indicated that doses of 300-600 mg once daily were effective for symptom relief .

Pharmacokinetics

The absorption and metabolism of this compound are crucial for its therapeutic efficacy:

  • Absorption : this compound is well absorbed after oral administration, with peak plasma concentrations achieved within hours depending on the dose .
  • Half-Life : The drug has a long elimination half-life ranging from 30 to 35 hours, allowing for once-daily dosing which is advantageous for patient compliance .

Side Effects and Safety Profile

While this compound has demonstrated therapeutic benefits, it is not without risks:

  • Common Side Effects : Photosensitivity, gastrointestinal disturbances, and skin reactions such as onycholysis have been reported.
  • Severe Reactions : There have been cases of cholestatic jaundice and nephrotoxicity leading to market withdrawal in some regions .

Data Tables

Application Effectiveness Common Side Effects
Rheumatoid ArthritisSignificant symptom reliefGastrointestinal issues
PsoriasisExcellent improvement in 75%Photosensitivity
OsteoarthritisEffective at 300-600 mg dailySkin reactions

Case Studies

  • Rheumatoid Arthritis Trial :
    • Design: Double-blind crossover trial.
    • Participants: Patients with moderate to severe rheumatoid arthritis.
    • Outcome: Significant reduction in pain scores compared to placebo.
  • Psoriasis Study :
    • Design: Randomized controlled trial.
    • Participants: Patients diagnosed with psoriasis vulgaris.
    • Outcome: 75% showed excellent improvement; noted side effects led to discontinuation.

Mécanisme D'action

Benoxaprofen exerts its effects by inhibiting the lipoxygenase enzyme, which is responsible for converting arachidonic acid to potent mediators such as hydroxyl derivatives and leukotrienes. These mediators play crucial roles in inflammation and hyperalgesia . The compound’s phototoxicity is attributed to its ability to absorb ultraviolet radiation, leading to photochemical decarboxylation and the formation of reactive oxygen species .

Comparaison Avec Des Composés Similaires

Le bénóxaprofène est structurellement similaire à d'autres médicaments anti-inflammatoires non stéroïdiens tels que le kétoprofène, le suprofène et l'acide tiaprofènique. il est unique par son potentiel phototoxique et son inhibition spécifique de la voie lipoxygénase . D'autres composés similaires incluent :

La combinaison unique de propriétés du bénóxaprofène et son mécanisme d'action spécifique en font un composé d'un grand intérêt tant en recherche pharmaceutique qu'en applications cliniques.

Activité Biologique

Benoxaprofen (BNX) is a non-steroidal anti-inflammatory drug (NSAID) that was initially marketed for its anti-inflammatory and analgesic properties. However, its clinical use was curtailed due to significant hepatotoxicity. This article delves into the biological activity of this compound, including its mechanisms of action, metabolic pathways, and associated toxicological findings.

This compound is chemically characterized by the formula C₁₆H₁₂ClNO₃. It exhibits anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. Prostaglandins are mediators of inflammation, and their synthesis is upregulated during inflammatory processes. By inhibiting COX-1 and COX-2, this compound reduces inflammation and pain associated with various conditions.

Metabolic Pathways

The metabolism of this compound involves glucuronidation, which leads to the formation of acyl glucuronides. These metabolites have been implicated in the drug's hepatotoxicity. Studies indicate that this compound undergoes more extensive glucuronidation compared to other NSAIDs like flunoxaprofen and ibuprofen. For instance, in vitro studies using sandwich-cultured rat hepatocytes demonstrated that the covalent binding of BNX to hepatic proteins was significantly higher than that of its analogs, indicating a greater potential for toxicity .

Hepatotoxicity

The adverse effects associated with this compound include severe liver injury, which led to its withdrawal from the market shortly after its introduction. Reports indicated cases of cholestatic jaundice and nephrotoxicity linked to its use . The reactivity of BNX-derived acyl glucuronides with cellular proteins has been hypothesized as a mechanism for this toxicity. Specifically, studies show that BNX-glucuronide forms more protein adducts than flunoxaprofen-glucuronide in both rat and human hepatocyte cultures .

Case Studies and Research Findings

Several case studies have documented the hepatotoxic effects of this compound:

  • Case Study 1 : A patient developed acute liver failure after taking this compound for chronic pain management. Liver biopsy revealed significant necrosis and cholestasis attributed to drug-induced injury.
  • Case Study 2 : In a cohort study involving patients treated with BNX, a notable incidence of elevated liver enzymes was observed, prompting further investigation into the drug's safety profile.

Research findings indicate that the toxicological profile of this compound is not only dose-dependent but also influenced by individual metabolic variations among patients. For example, genetic polymorphisms in drug-metabolizing enzymes can lead to increased susceptibility to BNX-induced liver damage .

Comparative Analysis with Other NSAIDs

NSAID Glucuronidation Covalent Binding Hepatotoxicity Risk
This compoundHighHighHigh
FlunoxaprofenModerateModerateLow
IbuprofenLowLowVery Low

This table summarizes the comparative biological activity and toxicity profiles of this compound relative to other common NSAIDs.

Propriétés

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITFXPHMIHQXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51234-86-7 (mono-hydrochloride salt), 70062-36-1 (ammonium salt), 51234-86-7 (sodium salt/solvate), 70062-36-1 (ammonium salt/solvate), 93983-00-7 (potassium salt/solvate)
Record name Benoxaprofen [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4022650
Record name Benoxaprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51234-28-7, 67434-14-4
Record name Benoxaprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51234-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benoxaprofen [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benoxaprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04812
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benoxaprofen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benoxaprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2-(4-chlorophenyl)benzoxazole-5-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benoxaprofen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.864
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENOXAPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17SZX404IM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benoxaprofen
Reactant of Route 2
Benoxaprofen
Reactant of Route 3
Benoxaprofen
Reactant of Route 4
Benoxaprofen
Reactant of Route 5
Benoxaprofen
Reactant of Route 6
Benoxaprofen

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.